molecular formula C19H17N3O2 B5559037 N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺

N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺

货号 B5559037
分子量: 319.4 g/mol
InChI 键: IRFBJYXHCGWFHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide involves detailed organic synthesis techniques, including condensation reactions and the use of specific catalysts to achieve desired molecular frameworks. For instance, the synthesis of histone deacetylase inhibitors, which share a similar structural framework, demonstrates the complexity and precision required in synthesizing such compounds (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide has been studied using techniques such as X-ray diffraction and DFT calculations. These studies reveal the geometric parameters, electronic properties, and thermodynamic properties of the molecules, providing a deeper understanding of their molecular architecture and stability (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various reactions, including methylation and cyclization processes. These studies highlight the potential for chemical modification and optimization of biological properties, such as increasing analgesic activity through structural adjustments (Ukrainets et al., 2015).

Physical Properties Analysis

Analysis of the physical properties of related compounds, such as solubility, crystal structure, and hydrogen bonding patterns, contributes to understanding the solid-state characteristics and potential application areas of these molecules (Gao & Qiao, 2015).

科学研究应用

选择性组蛋白去乙酰化酶抑制

一项研究描述了与 N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺结构相关的化合物的合成和生物学评估,重点介绍了其作为同种型选择性组蛋白去乙酰化酶 (HDAC) 抑制剂的作用。该化合物 MGCD0103 表现出阻断癌细胞增殖、诱导组蛋白乙酰化、p21 蛋白表达、细胞周期停滞和细胞凋亡的能力,在体内具有显着的抗肿瘤活性,作为抗癌药物进入临床试验 (Zhou等人,2008 年)

毛细管电泳分析相关物质

另一项研究重点关注甲磺酸伊马替尼和相关物质的非水毛细管电泳分离,包括与 N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺结构相似的化合物。该方法证明了在制药应用中进行质量控制的有效性和潜力,展示了该化合物在分析化学中的作用 (Ye等人,2012 年)

抗肿瘤酪氨酸激酶抑制剂的代谢

一项针对慢性髓性白血病患者的抗肿瘤酪氨酸激酶抑制剂氟马替尼代谢的研究揭示了与 N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺结构类似的化合物的代谢途径。这项研究确定了氟马替尼的主要代谢物,有助于我们了解类似化合物的药代动力学和药效学 (Gong 等人,2010 年)

抗抑郁剂和益智剂的合成和评估

一项关于与 N-(4-甲基苯基)-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺相关的化合物的合成和药理活性的研究探索了它们作为抗抑郁剂和益智剂的潜力。这项研究强调了 2-氮杂环丁酮骨架的中枢神经系统 (CNS) 活性,为开发新的治疗剂提供了途径 (Thomas 等人,2016 年)

属性

IUPAC Name

N-(4-methylphenyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-8-16(9-7-13)22-18(23)15-4-3-5-17(12-15)24-19-20-11-10-14(2)21-19/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBJYXHCGWFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。